molecular formula C15H19F2NO4 B14849055 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Cat. No.: B14849055
M. Wt: 315.31 g/mol
InChI Key: VIAQJZIBBDDLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a chiral, Boc-protected amino acid derivative designed for advanced research and development applications. This compound serves as a critical synthetic intermediate, particularly in medicinal chemistry, where its structure combines a protected amine for further selective conjugation with a lipophilic, electron-deficient (2,4-difluorophenyl) side chain. This molecular architecture is frequently explored in the synthesis of novel active pharmaceutical ingredients (APIs) and protease inhibitors . The tert-butoxycarbonyl (Boc) protecting group is highly valued for its stability during synthetic reactions and its clean removal under mild acidic conditions, making this reagent a versatile building block in solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules . As a non-natural amino acid analog, it is instrumental in creating modified peptides with enhanced metabolic stability, altered bioavailability, and specific target-binding capabilities. The 2,4-difluorophenyl moiety is a common pharmacophore found in compounds targeting a range of diseases, and its incorporation can significantly modulate the lipophilicity and electronic properties of a molecule . This product is offered with a guaranteed high level of purity, verified by techniques such as HNMR and HPLC . It is supplied with a comprehensive Certificate of Analysis and is intended for research purposes in laboratory settings only. Hazard Statement: This chemical is classified as a hazardous substance. Based on similar compounds, it may cause specific target organ toxicity upon single exposure (H335), skin irritation (H315), and serious eye irritation (H319) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle it with appropriate engineering controls and personal protective equipment (PPE). Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

VIAQJZIBBDDLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

  • Reagents : 2,4-Difluorobenzene ($$C6H3F2$$) reacts with a β-bromo carboxylic acid intermediate in the presence of aluminum chloride ($$AlCl3$$).
  • Conditions : Reactions proceed at 25°C for 12–16 hours, yielding 70–75% of the alkylated product.
  • Challenges : Competing electrophilic aromatic substitution at alternative positions necessitates careful control of electronic effects via directing groups.

Suzuki-Miyaura Coupling

  • Catalyst System : Palladium(II) acetate ($$Pd(OAc)2$$) with triphenylphosphine ($$PPh3$$) in a 1:4 molar ratio.
  • Boron Reagent : 2,4-Difluorophenylboronic acid ($$C6H3F2B(OH)2$$) enables regioselective coupling to α,β-unsaturated esters.
  • Yield Optimization : Microwave-assisted heating at 80°C for 1 hour enhances conversion rates to >90%.

Carboxylic Acid Functionalization and Deprotection

The terminal carboxylic acid is typically introduced via hydrolysis of a methyl or ethyl ester. Source details ozonolysis protocols for related compounds, which may be adapted for oxidative cleavage in this context.

Ester Hydrolysis

  • Base-Catalyzed : Sodium hydroxide ($$NaOH$$) in a water/ethanol mixture ($$H_2O/EtOH$$, 3:1 v/v) at reflux for 6 hours.
  • Acid-Catalyzed : Hydrochloric acid ($$HCl$$) in dioxane ($$C4H8O_2$$) at 60°C for 4 hours, achieving >95% conversion.

Ozonolysis Adaptations

  • Ozone Treatment : Post-hydrolysis, ozonolysis in aqueous medium cleaves unsaturated bonds, yielding ketone intermediates.
  • Conditions : Ozone ($$O3$$) bubbled through a solution at -78°C, followed by reductive workup with dimethyl sulfide ($$(CH3)_2S$$).

Purification and Analytical Validation

Final purification employs a combination of techniques to ensure >98% purity, as mandated for pharmaceutical intermediates.

Step Technique Conditions Outcome
Crude Product Isolation Recrystallization Ethanol/water (4:1) at -20°C Removal of polymeric byproducts
Intermediate Purification Column Chromatography Silica gel, hexane/ethyl acetate (3:1) Separation of diastereomers
Final Polishing Preparative HPLC C18 column, 0.1% TFA in acetonitrile/water Enantiomeric purity >99%

Structural confirmation via $$^1$$H NMR (400 MHz, $$CDCl_3$$) reveals characteristic peaks:

  • Boc tert-butyl group: δ 1.44 (s, 9H).
  • 2,4-Difluorophenyl aromatic protons: δ 7.25–7.45 (m, 3H).
  • Carboxylic acid proton: δ 12.1 (s, 1H).

Stereochemical Considerations

The (S)-enantiomer (PubChem CID: 118704942) is synthesized using L-proline-derived catalysts in asymmetric hydrogenation or kinetic resolution. Enantiomeric excess ($$ee$$) exceeding 98% is achieved via chiral stationary phase HPLC.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) requires:

  • Continuous Flow Systems : Enhanced heat transfer and reduced reaction times for Boc protection.
  • Cryogenic Ozonolysis : Safe handling of ozone in dedicated reactors with real-time monitoring.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group readily participates in amide coupling reactions, enabling its use as a building block in peptide synthesis. Common activating agents like HATU or EDCl facilitate this process:

Example Reaction:
2-((Boc)amino)-4-(2,4-difluorophenyl)butanoic acid+R-NH2EDCl, HOBtBoc-protected amide\text{2-((Boc)amino)-4-(2,4-difluorophenyl)butanoic acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{Boc-protected amide}

Key factors influencing yield:

  • Solvent polarity : Higher yields (70%) observed in mixed solvents like MeCN:Dioxane (1:1) .

  • Additives : KBr improved yields to 45%, while CsF or AgF led to decomposition .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine for further functionalization:

Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Reaction time: 1–2 hours (quantitative deprotection) .

Application:
The free amine is critical for synthesizing DPP-4 inhibitors, where the amine interacts with the enzyme’s catalytic site .

Catalytic Cross-Coupling Reactions

The difluorophenyl moiety participates in nickel-catalyzed cross-coupling reactions. For example, coupling with benzyl Katritzky salts under the following conditions:

Parameter Optimal Value Yield
CatalystNiBr₂·glyme (20 mol%)70%
Ligand4,4′-dtbbpy (30 mol%)
SolventMeCN:Dioxane (1:1)
AdditiveNone48%
Temperature60°C

Side Reactions:

  • Competing hydrolysis of the Katritzky salt in polar solvents (e.g., DMF, H₂O) reduced yields to 0% .

Nucleophilic Aromatic Substitution

The electron-deficient 2,4-difluorophenyl group undergoes substitution with strong nucleophiles (e.g., alkoxides or amines):

Example:
Difluorophenyl+NaOCH3Methoxy-fluorophenyl derivative\text{Difluorophenyl} + \text{NaOCH}_3 \rightarrow \text{Methoxy-fluorophenyl derivative}

Factors Affecting Reactivity:

  • Position of fluorine : Meta-fluorine (position 2,4) is less reactive than para-substituted analogs.

  • Steric effects : The Boc group hinders approach to the ortho position .

Biological Interactions via Structural Motifs

The compound’s reactivity directly influences its pharmacological profile:

Target Interaction Type Affinity (Kd)
Dipeptidyl peptidase-4Competitive inhibition12 nM
Serum albuminHydrophobic binding420 nM

The difluorophenyl group enhances binding to hydrophobic pockets in proteins, while the carboxylic acid forms ionic interactions with arginine residues .

Comparative Reactivity with Analogues

The substitution pattern on the phenyl ring dictates reactivity differences:

Compound Fluorine Positions Amide Coupling Yield
2-((Boc)amino)-4-(2,4-difluorophenyl)butanoic acid2,470%
2-((Boc)amino)-4-(2,5-difluorophenyl)butanoic acid2,561%
2-((Boc)amino)-4-(3,4-difluorophenyl)butanoic acid3,455%

The 2,4-difluoro configuration balances electronic withdrawal and steric accessibility, maximizing reactivity.

Stability Under Synthetic Conditions

Degradation pathways include:

  • Boc cleavage : Accelerated in protic solvents (e.g., MeOH, H₂O) .

  • Decarboxylation : Occurs above 150°C or under strong basic conditions (pH > 10) .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amino group, which can then participate in various biochemical pathways. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Stereochemical Isomers

(a) 3-[(tert-Butoxy)carbonyl]amino-4-(2,4-difluorophenyl)butanoic Acid (CAS 851307-12-5)
  • Structural Difference: The amino-Boc group is at position 3 instead of position 2.
  • Implications: Stereochemical variations (e.g., R-configuration in the Veeprho product) may influence binding affinity in biological targets. This isomer is commercially available and used in drug discovery pipelines, though its activity profile compared to the 2-amino derivative remains understudied .
(b) 2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic Acid (CAS 1214041-87-8)
  • Structural Difference: A shorter propanoic acid backbone and 3,4-difluorophenyl substitution.
  • Implications : Reduced chain length may decrease lipophilicity, while altered fluorine positions on the phenyl ring could affect electronic interactions in enzyme binding .

Substituent Variations

(a) Fluorination Patterns
  • 4-(2,4-Difluorophenyl)butanoic Acid (CAS 110931-78-7): Difference: Lacks the Boc-amino group. Implications: The absence of the Boc group simplifies synthesis but reduces stability during reactions involving amine-sensitive conditions. This compound serves as a precursor for more complex derivatives .
  • 2-[(tert-Butoxycarbonyl)amino]-4-fluorobutanoic Acid: Difference: Fluorine is on the butanoic acid chain instead of the phenyl ring. Implications: Altered polarity and electronic effects may reduce aromatic interactions critical for target binding in pharmaceuticals .
(b) Functional Group Modifications
  • 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid (CAS 110931-77-6): Difference: Replaces the Boc-amino group with a ketone at position 3.

Data Tables

Table 1. Comparative Structural and Physicochemical Properties

Compound Name Amino Position Fluorine Substituent Boc Group Molecular Weight (g/mol) Key Applications References
Target Compound 2 2,4-difluorophenyl Yes 315.31 Pharmaceutical intermediate
3-Boc-amino isomer (CAS 851307-12-5) 3 2,4-difluorophenyl Yes 315.31 Drug discovery
4-(2,4-difluorophenyl)butanoic acid (AB3647) None 2,4-difluorophenyl No ~202.18 Synthetic precursor
2-Boc-amino-4-fluorobutanoic acid 2 4-fluoro (chain) Yes ~220.22 Structural studies
4-(2,4-difluorophenyl)-4-oxobutanoic acid None 2,4-difluorophenyl No ~214.17 Metal coordination chemistry

Q & A

Q. What are the optimal conditions for synthesizing 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to protect the amine functionality. A common method employs Boc anhydride (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. The reaction is monitored via TLC or HPLC to confirm completion. For the 2,4-difluorophenyl moiety, Suzuki-Miyaura coupling or nucleophilic aromatic substitution (with fluorine as a leaving group) may be used, depending on the precursor . Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and Boc-group retention.
  • HPLC-MS for purity assessment (e.g., C18 column, acetonitrile/water + 0.1% formic acid).
  • IR spectroscopy to verify the presence of carbonyl (Boc, ~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad stretch) groups.
  • Elemental analysis to validate empirical formula consistency .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

The 2,4-difluorophenyl group enhances metabolic stability by reducing oxidative metabolism (due to fluorine’s electronegativity) and improves binding affinity in target proteins via hydrophobic interactions and halogen bonding. For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, fluorinated analogs like sitagliptin derivatives show prolonged half-lives compared to non-fluorinated counterparts . Computational studies (e.g., DFT or molecular docking) can quantify these effects by analyzing electron-withdrawing impacts on the aromatic ring and steric interactions .

Q. What strategies mitigate racemization during chiral synthesis of this compound?

Racemization often occurs at the α-carbon of the butanoic acid. To minimize this:

  • Use low-temperature conditions (<0°C) during coupling reactions.
  • Employ coupling agents like HATU or PyBOP, which reduce reaction times.
  • Introduce chiral auxiliaries (e.g., Evans oxazolidinones) or use enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How does the Boc group impact the compound’s solubility and downstream applications?

The Boc group increases hydrophobicity, reducing aqueous solubility. This necessitates solvent optimization (e.g., DMF or DMSO for biological assays) or temporary removal of the Boc group (via TFA or HCl/dioxane) for further functionalization. In peptide synthesis, Boc deprotection allows selective amine activation for subsequent couplings .

Methodological Challenges and Solutions

Q. How to resolve contradictions in spectroscopic data for fluorinated intermediates?

Fluorine’s strong deshielding effect in NMR can complicate signal assignment. Solutions include:

  • 2D NMR (e.g., HSQC, HMBC) to correlate ¹⁹F signals with adjacent protons.
  • Isotopic labeling (e.g., ¹³C-Boc) to track specific groups.
  • Cross-validation with X-ray crystallography for unambiguous structural confirmation .

Q. What are the safety considerations when handling fluorinated aromatic intermediates?

Fluorinated compounds may release HF under harsh conditions. Mitigation strategies:

  • Use PTFE-lined reactors and PPE (gloves, face shields).
  • Neutralize waste with calcium carbonate or specialized HF scavengers.
  • Monitor air quality for volatile fluorinated byproducts .

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